molecular formula C8H12BrN3 B15272075 [(5-Bromopyrimidin-2-yl)methyl](propan-2-yl)amine

[(5-Bromopyrimidin-2-yl)methyl](propan-2-yl)amine

Cat. No.: B15272075
M. Wt: 230.11 g/mol
InChI Key: OKMDMJSPZZEUDQ-UHFFFAOYSA-N
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Description

(5-Bromopyrimidin-2-yl)methylamine is a chemical compound that features a bromopyrimidine moiety attached to a propan-2-ylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyrimidin-2-yl)methylamine typically involves the reaction of 5-bromopyrimidine with an appropriate amine. One common method includes the nucleophilic substitution reaction where 5-bromopyrimidine reacts with propan-2-ylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyrimidin-2-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

(5-Bromopyrimidin-2-yl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromopyrimidin-2-yl)methylamine involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromopyrimidin-2-yl)methylamine is unique due to its specific combination of a bromopyrimidine ring and a propan-2-ylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

N-[(5-bromopyrimidin-2-yl)methyl]propan-2-amine

InChI

InChI=1S/C8H12BrN3/c1-6(2)10-5-8-11-3-7(9)4-12-8/h3-4,6,10H,5H2,1-2H3

InChI Key

OKMDMJSPZZEUDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=NC=C(C=N1)Br

Origin of Product

United States

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